molecular formula C8H12FNSn B13700005 2-Fluoro-6-(trimethylstannyl)pyridine

2-Fluoro-6-(trimethylstannyl)pyridine

Cat. No.: B13700005
M. Wt: 259.90 g/mol
InChI Key: GKEDHNXWUVPFBV-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trimethylstannyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves the introduction of a fluorine atom and a trimethylstannyl group into the pyridine ring. One common method is the reaction of 2,6-dibromopyridine with trimethyltin fluoride in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trimethylstannyl)pyridine is unique due to the combination of the fluorine atom and the trimethylstannyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H12FNSn

Molecular Weight

259.90 g/mol

IUPAC Name

(6-fluoropyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3;

InChI Key

GKEDHNXWUVPFBV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=N1)F

Origin of Product

United States

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